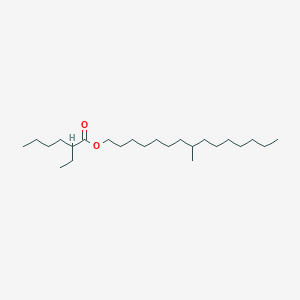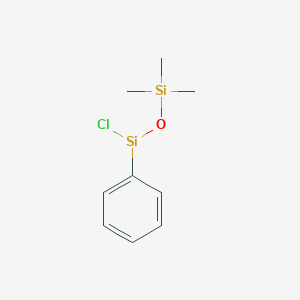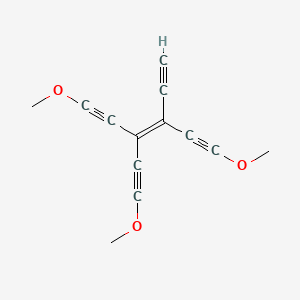
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.217 g/mol . This compound is characterized by its unique structure, which includes multiple ethynyl and methoxy groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: The compound’s ability to cleave DNA makes it a candidate for developing new therapeutic agents.
Industry: It is used in the development of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne involves the generation of reactive intermediates that can interact with biological molecules. For instance, the compound can undergo the Myers-Saito cyclization to form diradicals, which can cleave DNA and induce cell death via apoptosis . This mechanism is particularly relevant in the context of its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethynylethene (TEE): A π-conjugated building block used in the construction of carbon-rich scaffolds.
1,2-Diethynylethene (DEE): Another π-conjugated compound with applications in materials science.
Uniqueness
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne is unique due to its specific arrangement of ethynyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to form reactive intermediates and cleave DNA sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
823813-87-2 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
3-ethynyl-1,6-dimethoxy-4-(2-methoxyethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C13H10O3/c1-5-12(6-9-14-2)13(7-10-15-3)8-11-16-4/h1H,2-4H3 |
InChI-Schlüssel |
GAJICSZYHYMPHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC#CC(=C(C#COC)C#COC)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


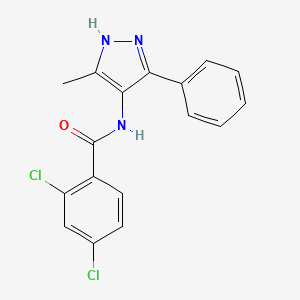

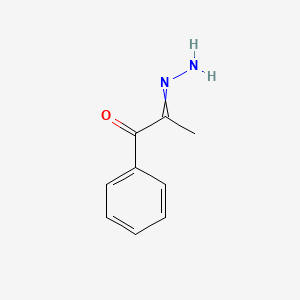
![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)
![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)

![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
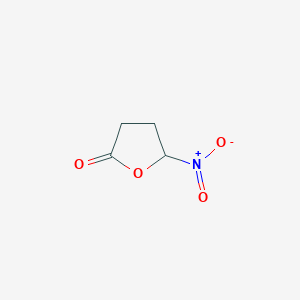
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)

